molecular formula C9H8ClN3O2S B079509 Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847560-46-7

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B079509
CAS No.: 847560-46-7
M. Wt: 257.7 g/mol
InChI Key: RVSQDXBPGDMBIQ-UHFFFAOYSA-N
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Mechanism of Action

Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapy for PI3K . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The derivatives were designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .

Safety and Hazards

The safety information available indicates that Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate are not mentioned in the available resources, research into thieno[2,3-d]pyrimidine derivatives as potential anti-cancer agents is ongoing . These compounds could be further optimized to serve as new chemical entities for discovering new anticancer agents .

Properties

IUPAC Name

ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQDXBPGDMBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582526
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847560-46-7
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

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